molecular formula C17H19N5OS3 B2677792 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851131-83-4

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2677792
CAS No.: 851131-83-4
M. Wt: 405.55
InChI Key: AZARMSUWDMEBIO-UHFFFAOYSA-N
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Description

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exerts its research value by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of downstream substrates involved in pro-survival signaling pathways. A primary research application involves investigating tumorigenesis and therapy resistance, particularly in hematopoietic cancers like acute myeloid leukemia (AML) and multiple myeloma, where PIM kinase activity promotes cancer cell survival and confers resistance to chemotherapy. By inhibiting PIM kinase activity, this reagent facilitates the study of apoptotic signaling cascades and can be used in combination studies to explore synergistic effects with other targeted agents or conventional chemotherapeutics. Its distinct chemical structure, featuring a thioacetamide linker connecting imidazole and 1,3,4-thiadiazole moieties, provides a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing novel oncology therapeutics. Research indicates that targeting PIM kinases with inhibitors like this compound can sensitize cancer cells to apoptosis, providing a compelling strategy for preclinical investigation into overcoming treatment resistance.

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS3/c1-4-24-17-21-20-15(26-17)19-14(23)10-25-16-18-5-6-22(16)13-8-11(2)7-12(3)9-13/h5-9H,4,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZARMSUWDMEBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This step often involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Coupling reactions: The imidazole and thiadiazole intermediates are then coupled through a thioether linkage.

    Acetamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow chemistry techniques for better control over reaction conditions .

Chemical Reactions Analysis

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiadiazole rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures .

Scientific Research Applications

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The imidazole ring can coordinate with metal ions, affecting metalloprotein function, while the thiadiazole moiety can interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar compounds to 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide include:

    2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar structure but with different substituents, affecting its reactivity and applications.

    2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide: The presence of different alkyl groups can influence the compound’s solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Characteristics

This compound features a unique combination of an imidazole ring , a thioether linkage , and a thiadiazole moiety . The presence of the 3,5-dimethylphenyl substituent on the imidazole enhances its biological activity. The molecular formula is C19H22N2S2C_{19}H_{22}N_{2}S_{2}, with a molecular weight of approximately 370.52 g/mol. The structural configuration is believed to contribute significantly to its biological potency compared to other similar compounds.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the following steps:

  • Formation of the Imidazole Ring : This can be accomplished by reacting appropriate aldehydes with amino compounds under acidic conditions.
  • Thioether Formation : The imidazole derivative is then reacted with thiol compounds to form the thioether linkage.
  • Coupling with Thiadiazole Derivative : Finally, the thioether intermediate is coupled with a thiadiazole derivative to yield the target compound.

Antimicrobial Activity

Compounds containing imidazole rings often exhibit significant antimicrobial properties. Preliminary studies suggest that This compound may inhibit various bacterial and fungal pathogens. For instance:

CompoundTarget PathogenActivity
2aE. coliInhibitory
2bS. aureusModerate activity

The compound's structural features may enhance its interaction with microbial cell membranes or specific enzymatic pathways critical for microbial survival.

Anticancer Properties

Research has indicated that derivatives similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineCompound TestedIC50 (µM)
A4319e15
HT-299e20
PC39e25

In studies involving the A431 cell line, compound 9e demonstrated significant induction of apoptosis, characterized by upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). Furthermore, it inhibited the phosphorylation of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), indicating potential for antiangiogenic activity.

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. For instance:

EnzymeInhibition TypeReference
α-glucosidaseCompetitive
Carbonic anhydraseNon-competitive

These inhibitory effects suggest a potential application in treating metabolic disorders such as diabetes.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Anticancer Activity : A study involving a series of thiadiazole derivatives showed that certain compounds exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells.
  • Antimicrobial Studies : Another investigation revealed that derivatives with similar structures displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Mechanistic Studies : Research into the mechanism of action suggested that the imidazole ring could coordinate with metal ions in metalloenzymes, thereby inhibiting their activity.

Q & A

Basic: What synthetic routes and optimization strategies are recommended for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazole and thiadiazolyl moieties. Key steps include:

  • Coupling reactions : Use of thiol-containing intermediates to form the thioether linkage (e.g., imidazole-2-thiol derivatives reacting with halogenated acetamides) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic optimization : Employing copper(I)-catalyzed click chemistry for triazole formation in analogous compounds, which can enhance regioselectivity .
  • Computational feedback : Integrate quantum chemical calculations (e.g., B3LYP/SDD methods) to predict reaction pathways and optimize solvent/catalyst combinations, reducing trial-and-error experimentation .

Critical parameters : Monitor reaction progress via TLC, and purify via recrystallization (e.g., acetic acid/water mixtures) to achieve >95% purity .

Basic: How can spectroscopic and crystallographic techniques confirm structural integrity?

Answer:

  • Spectroscopy :
    • IR : Validate functional groups (e.g., C=O at ~1650 cm⁻¹, S-C=S at ~650 cm⁻¹) .
    • NMR : Confirm substitution patterns (e.g., imidazole C-H protons at δ 7.2–8.1 ppm, thiadiazole protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond distances ~1.78–1.82 Å) and confirm stereochemistry .
  • Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced: What computational methods predict binding interactions with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Parameterize force fields using B3LYP/SDD-optimized geometries .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with active-site lysine) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Validation : Cross-check docking poses with crystallographic data (e.g., RMSD < 2.0 Å) .

Advanced: How to resolve discrepancies between theoretical and experimental molecular geometries?

Answer:

  • Benchmarking : Compare DFT-optimized bond angles (e.g., C1-C2-C3 = 121.4° via B3LYP/SDD) with X-ray data (e.g., 120.8°) .
  • Error analysis : Adjust basis sets (e.g., def2-TZVP) or include dispersion corrections (e.g., D3BJ) to minimize deviations in torsional angles .
  • Hybrid methods : Combine QM/MM calculations to account for crystal packing effects .

Advanced: What in vitro models evaluate biological activity given its structural features?

Answer:

  • Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) via broth microdilution (MIC ≤ 8 µg/mL indicates potency) .
  • Cancer cell lines : Assess cytotoxicity in MCF-7 or HeLa cells using MTT assays (IC₅₀ < 10 µM suggests therapeutic potential) .
  • Enzyme inhibition : Screen against COX-2 or EGFR kinases via fluorometric assays (e.g., 50% inhibition at 1 µM) .

SAR guidance : Modify the ethylthio group to enhance lipophilicity (clogP ~3.5) for blood-brain barrier penetration .

Basic: What parameters ensure high yield and purity during workup?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to improve solubility .
  • Purification : Recrystallize from ethanol/water (3:1) or use silica gel chromatography (hexane/ethyl acetate gradient) .
  • Yield optimization : Maintain reaction temperatures at 70–80°C for 6–8 hours, achieving ~85% yield .

Advanced: How to design SAR studies for pharmacological optimization?

Answer:

  • Scaffold modification : Synthesize analogs with substituted aryl groups (e.g., 4-fluorophenyl) to probe electronic effects on activity .
  • Bioisosteric replacement : Replace the thiadiazole ring with 1,2,4-triazole and compare IC₅₀ values .
  • Pharmacokinetic profiling : Measure logD (octanol/water) and metabolic stability in liver microsomes (t₁/₂ > 60 min preferred) .

Data integration : Use machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., PSA, H-bond donors) with activity .

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